

# discovery and function of 7-amino-4-methylcoumarin

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## Compound Focus: 7-Amino-4-methylcoumarin

CAS No.: 26093-31-2

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## Core Properties and Synthesis

**7-Amino-4-methylcoumarin** (also known as Coumarin 120) is a derivative of coumarin with the molecular formula  $C_{10}H_9NO_2$  and a molecular weight of 175.2 g/mol [1]. It is characterized by a benzopyrone ring system substituted with an amino group at the 7-position and a methyl group at the 4-position [1] [2]. Its key property is strong blue fluorescence, with an excitation wavelength of **351 nm** and an emission wavelength of **430 nm** [2].

An improved synthetic route involves a three-step process from m-aminophenol, proceeding through m-(N-methoxycarbonylamino)phenol to 7-(N-methoxycarbonylamino)-4-methylcoumarin, and finally to the title compound in high yield after heating with concentrated alkali and acidification [3].

## Major Research and Biological Activities

### Antitubercular Activity

AMC demonstrates significant potential as a novel antitubercular agent [4].

| Property                                 | Finding/Value   |
|--|---|
| MIC against <i>M. tuberculosis</i> H37Rv | 1 mg/L [4]  |
| MIC against MDR Clinical Isolate         | 1 mg/L [4]  |
| Cytotoxicity (Selectivity Index)         | >100 [4]  |
| Proposed Mechanism of Action             | Targets the bacterial cell wall; potential inhibition of mycolic acid synthesis [4] |
| Synergy                                  | Acts synergistically with front-line drugs isoniazid and rifampicin [4]             |

The proposed mechanism involves attacking the mycobacterial cell wall. Electron microscopy of treated samples revealed cell wall damage, and fluorescence microscopy suggested that mycolic acid is a potential target of action [4].

## Other Biological Activities

- **Antimicrobial Activity:** AMC exhibits a broad spectrum of antibacterial and antifungal activity and can be isolated from the endophytic fungus *Xylaria* sp. [2].
- **Cytotoxicity Profile:** AMC shows low cytotoxicity in various cell lines. Its GI<sub>50</sub> or IC<sub>50</sub> value is **>100 μM** in human cell lines A549, HBL-100, HeLa, T47D, and WiDr, and **>10 μM** in B16-F10, HepG2, and HT-29 cells [2].

## Key Technical Applications

### Fluorogenic Substrate for Enzyme Assays

A primary application of AMC is in developing chromogenic and fluorogenic substrates for proteases [5]. Proteases cleave the amide bond between a specific amino acid/peptide and AMC, releasing the fluorescent

AMC molecule and allowing real-time monitoring of enzyme activity [5]. It is widely used to study enzyme kinetics and for high-throughput screening of enzyme inhibitors [6] [5].

The synthesis of these conjugates is challenging due to the poor nucleophilicity of the 7-amino group in AMC. An efficient method uses a selenocarboxylate/azide amidation strategy, reacting a protected amino selenocarboxylate with 7-azido-4-methylcoumarin to produce aminoacyl-AMC derivatives in excellent yields [5].

## Other Research Applications

- **Histology:** Used in tissue pathology analysis to stain and visualize structures under a fluorescence microscope [2].
- **Sensor Development:** Serves as a core structure for creating highly sensitive and selective fluorescent chemosensors for detecting metal ions like  $\text{Cu}^{2+}$  and  $\text{Fe}^{3+}$  [1] [2].
- **Glycan Analysis:** Used as a reductive amination reagent in HPLC to analyze glycoprotein monosaccharides and N-linked oligosaccharides [2].

## Experimental Protocols

### Antitubercular Activity Assay

The following methodology was used to characterize AMC's antitubercular activity [4]:

- **Compound Screening:** Synthesized coumarin derivatives are screened for activity against *M. tuberculosis* H37Rv strain to determine MIC (Minimum Inhibitory Concentration).
- **Extended Profiling:**
  - MBC (Minimum Bactericidal Concentration) is determined.
  - Activity is tested against drug-susceptible and multidrug-resistant (MDR) clinical isolates.
  - Fractional Inhibitory Concentration (FIC) index is calculated to evaluate synergy with standard drugs (isoniazid, rifampicin).
- **Cytotoxicity Assessment:** Cytotoxicity is evaluated against mammalian cell lines to calculate a selectivity index.
- **Mechanism Studies:** Treated mycobacterial samples are analyzed using electron microscopy and fluorescence microscopy to elucidate the compound's target and mechanism of action.

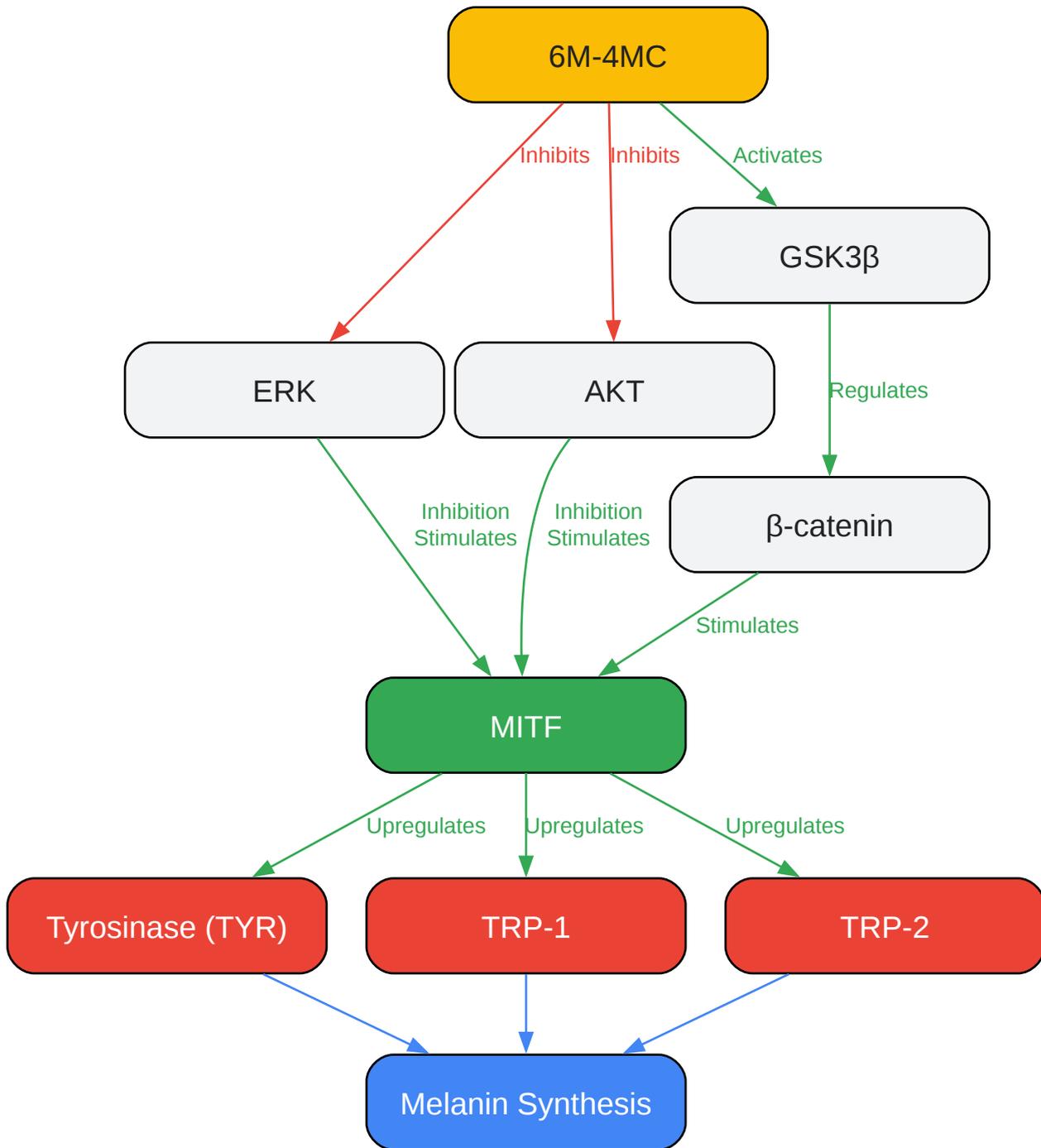
## Fluorescence-Based Protease Activity Assay

A general workflow for using AMC-conjugated substrates is as follows [2]:

- **Substrate Preparation:** A solution of the aminoacyl-AMC or peptide-AMC substrate is prepared in an appropriate buffer (e.g., 0.05 M Tris-HCl, pH 7.0). The solution can be used immediately or stored at -20°C.
- **Enzyme Incubation:** The enzyme of interest is introduced to the substrate solution and incubated at a defined temperature.
- **Fluorescence Measurement:** The increase in fluorescence is measured over time using a fluorescence spectrophotometer with excitation at ~380 nm and emission detection at ~460 nm.
- **Data Analysis:** The rate of fluorescence increase is proportional to the enzyme's catalytic activity, allowing for the determination of kinetic parameters.

## Biological Pathway in Melanogenesis

Although AMC itself did not stimulate melanin production, a study on its derivative, 6-methoxy-4-methylcoumarin (6M-4MC), provides insight into how coumarins can modulate the melanogenesis signaling pathway [7]. The proposed mechanism is illustrated below.



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*Mechanism of 6M-4MC in melanogenesis via ERK, AKT, and GSK3β/β-catenin pathways [7]*

## Conclusion and Future Directions

**7-Amino-4-methylcoumarin** is a multifaceted compound. Its strong and well-characterized fluorescence makes it an invaluable tool in biochemistry for probing enzyme activity. More notably, its potent and specific antitubercular activity against both drug-susceptible and multidrug-resistant strains positions it as a promising novel drug candidate [4]. The initial study clearly demonstrated its in vitro efficacy and proposed a cell-wall-targeting mechanism [4]. As the researchers concluded, further studies are warranted to establish its in vivo efficacy and therapeutic potential [4] [8].

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